molecular formula C17H13BrN2O B2519518 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide CAS No. 613659-62-4

2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide

Cat. No.: B2519518
CAS No.: 613659-62-4
M. Wt: 341.208
InChI Key: WBVQQQMJHWNGAS-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a pyrrole moiety linked to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide typically involves the following steps:

    Amidation: The formation of the benzamide structure is accomplished by reacting the brominated benzene derivative with an appropriate amine under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Pyrrole Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.

    Coupling Reactions: The pyrrole moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or THF.

Major Products

    Substitution: Formation of substituted benzamides with various functional groups.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced derivatives.

    Coupling: Formation of more complex aromatic or heteroaromatic compounds.

Scientific Research Applications

2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory compounds.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide: Similar structure with a chlorine atom instead of bromine.

    2-fluoro-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide: Similar structure with a fluorine atom instead of bromine.

    2-iodo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide: Similar structure with an iodine atom instead of bromine.

Uniqueness

2-bromo-N-[2-(1H-pyrrol-1-yl)phenyl]benzamide is unique due to the presence of the bromine atom, which imparts specific reactivity and binding properties. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interaction with biological targets, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

2-bromo-N-(2-pyrrol-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c18-14-8-2-1-7-13(14)17(21)19-15-9-3-4-10-16(15)20-11-5-6-12-20/h1-12H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVQQQMJHWNGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N3C=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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